molecular formula C14H16N2O2 B1403116 6-(3-Isopropoxyphenoxy)pyridin-3-ylamine CAS No. 1311137-94-6

6-(3-Isopropoxyphenoxy)pyridin-3-ylamine

Cat. No. B1403116
M. Wt: 244.29 g/mol
InChI Key: AGIUHIGAMWLFMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Isopropoxyphenoxy)pyridin-3-ylamine is a chemical compound with the molecular formula C14H16N2O2 . It is not intended for human or veterinary use and is primarily used for research purposes.


Molecular Structure Analysis

The molecular structure of 6-(3-Isopropoxyphenoxy)pyridin-3-ylamine consists of 14 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 244.29 g/mol.


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-(3-Isopropoxyphenoxy)pyridin-3-ylamine include a molecular weight of 244.29 g/mol. More detailed properties such as melting point, boiling point, solubility, and others are not provided in the search results.

Relevant Papers One relevant paper titled “Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer” was found . This paper discusses the design, synthesis, and evaluation of a series of pyridin-3-amine derivatives as multitargeted protein kinase inhibitors for the treatment of non-small cell lung cancer .

Scientific Research Applications

Efficient and Selective Synthesis

The synthesis of alkoxy substituted di(pyridin-2-yl)amines and N-arylpyridin-2-ylamines, which share structural similarities with 6-(3-Isopropoxyphenoxy)pyridin-3-ylamine, involves the reduction of nitro groups. This process results in unexpected substitution reactions, highlighting the influence of atom positions on the synthesis outcomes. Such compounds have potential applications in developing new chemical entities with desired pharmacological properties (Grig-Alexa et al., 2012).

Novel Anti-inflammatory Agents

Research into structurally related molecules aims to synthesize novel compounds with potential anti-inflammatory applications. By studying the anti-inflammatory activity of similar compounds, scientists aim to develop new therapeutic agents (Moloney, 2001).

Ligand Synthesis for Metal Coordination

Compounds such as 6-(3-Isopropoxyphenoxy)pyridin-3-ylamine and its derivatives are studied for their ability to act as ligands in metal coordination chemistry. These studies explore the synthesis of ligands that can form complexes with metals, leading to applications in catalysis, material science, and biological sensing (Halcrow, 2005).

Photocytotoxicity in Cancer Therapy

Iron(III) complexes of pyridoxal Schiff base have shown enhanced cellular uptake with selectivity and remarkable photocytotoxicity, making them potential candidates for targeted cancer therapy. This research underlines the role of structurally similar compounds in developing therapeutic strategies that exploit the photophysical properties of these complexes (Basu et al., 2015).

Antioxidant Properties

The study of 6-substituted-2,4-dimethyl-3-pyridinols, which are structurally related to the compound , highlights their antioxidant properties. Such research contributes to the understanding of how structural modifications can enhance the antioxidant effectiveness of these compounds, suggesting their potential in mitigating oxidative stress-related conditions (Wijtmans et al., 2004).

Fluorescent Polyphenol Species

The synthesis and characterization of fluorescent polyphenol species derived from methyl substituted aminopyridine-based Schiff bases show the impact of substituent position on optical, electrical, and fluorescence properties. This research provides insights into the development of materials with potential applications in electronic, opto-electronic, and photovoltaic devices (Kaya et al., 2010).

properties

IUPAC Name

6-(3-propan-2-yloxyphenoxy)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-10(2)17-12-4-3-5-13(8-12)18-14-7-6-11(15)9-16-14/h3-10H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGIUHIGAMWLFMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)OC2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Isopropoxyphenoxy)pyridin-3-ylamine

Synthesis routes and methods

Procedure details

To a solution of 2-({3-[(1-methylethyl)oxy]phenyl}oxy)-5-nitropyridine (Intermediate 28, 670 mg, 2.45 mmol) in methanol (50 mL) was added Pd/C (10%, 100 mg, 0.1 wet. e.q.) and the flask was filled in with H2. The resulting mixture was stirred at room temperature under H2 atmosphere overnight and filtered. The filtrate was concentrated under vacuum to afford the title compound as a brown solid (560 mg).
Name
2-({3-[(1-methylethyl)oxy]phenyl}oxy)-5-nitropyridine
Quantity
670 mg
Type
reactant
Reaction Step One
Name
Intermediate 28
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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